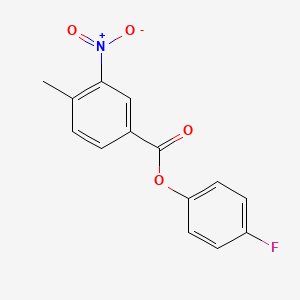
4-fluorophenyl 4-methyl-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluorophenyl 4-methyl-3-nitrobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzoate family and has a molecular weight of 295.26 g/mol.
Mécanisme D'action
The exact mechanism of action of 4-fluorophenyl 4-methyl-3-nitrobenzoate is not fully understood. However, it has been suggested that this compound exerts its antimicrobial effects by inhibiting the synthesis of bacterial cell walls. It has also been reported to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Additionally, 4-fluorophenyl 4-methyl-3-nitrobenzoate has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
4-fluorophenyl 4-methyl-3-nitrobenzoate has been shown to have both biochemical and physiological effects. Biochemically, this compound has been found to inhibit the activity of enzymes involved in bacterial cell wall synthesis and the production of pro-inflammatory cytokines. Physiologically, 4-fluorophenyl 4-methyl-3-nitrobenzoate has been reported to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-fluorophenyl 4-methyl-3-nitrobenzoate in lab experiments is its broad-spectrum antimicrobial activity, including against drug-resistant strains. Additionally, this compound has been shown to have anti-inflammatory and anticancer properties, making it a promising candidate for the development of new drugs. However, one limitation of using 4-fluorophenyl 4-methyl-3-nitrobenzoate in lab experiments is its potential toxicity, which requires careful handling and safety precautions.
Orientations Futures
There are several future directions for the study of 4-fluorophenyl 4-methyl-3-nitrobenzoate. One potential direction is the development of new drugs based on this compound for the treatment of bacterial infections, inflammatory diseases, and cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-fluorophenyl 4-methyl-3-nitrobenzoate and its potential side effects. Furthermore, the synthesis of new derivatives of this compound may lead to the discovery of more potent and selective drugs.
Méthodes De Synthèse
The synthesis of 4-fluorophenyl 4-methyl-3-nitrobenzoate involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form 4-methyl-3-nitrobenzoyl chloride. The resulting compound is then reacted with 4-fluorophenol in the presence of a base such as potassium carbonate to produce 4-fluorophenyl 4-methyl-3-nitrobenzoate. This method has been reported to yield high purity and good yields.
Applications De Recherche Scientifique
4-fluorophenyl 4-methyl-3-nitrobenzoate has been extensively studied for its potential applications in various scientific fields. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. This compound has been shown to inhibit the growth of various bacterial strains, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 4-fluorophenyl 4-methyl-3-nitrobenzoate has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
IUPAC Name |
(4-fluorophenyl) 4-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-9-2-3-10(8-13(9)16(18)19)14(17)20-12-6-4-11(15)5-7-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQBHQRVVOKKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl) 4-methyl-3-nitrobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

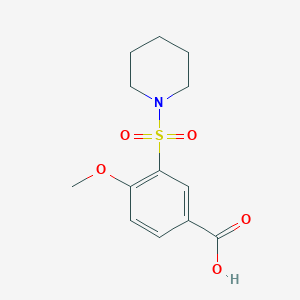
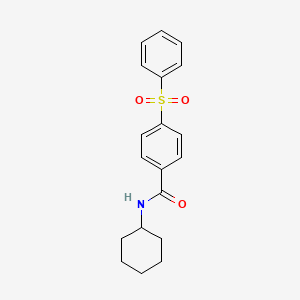
![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5646363.png)
![N-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-N-methyl-3-piperidin-3-ylbenzamide](/img/structure/B5646369.png)
![3-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5646376.png)
![1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5646397.png)
![4-[2-(4-bromophenyl)-6-methyl-4-pyrimidinyl]morpholine](/img/structure/B5646401.png)
![(2-furylmethyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5646413.png)
![N-{(3R*,4S*)-1-[(2-chlorobenzyl)sulfonyl]-4-cyclopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5646420.png)
![mesityl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5646423.png)
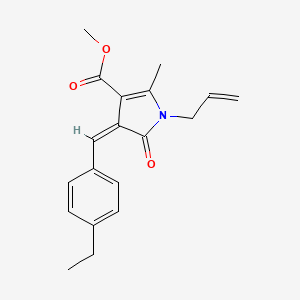
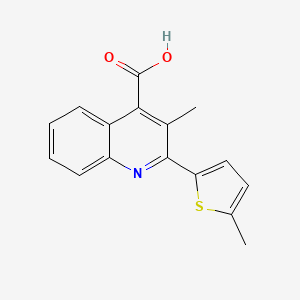
![ethyl 4-[(4-methoxyphenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5646461.png)
![N-allyl-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5646466.png)